molecular formula C10H10F3NO3 B8491553 3-(Trifluoromethoxy)phenyl-DL-alanine

3-(Trifluoromethoxy)phenyl-DL-alanine

Cat. No.: B8491553
M. Wt: 249.19 g/mol
InChI Key: DOAVOXFDBUYZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethoxy)phenyl-DL-alanine is an organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenyl-DL-alanine typically involves the reaction of 3-(trifluoromethoxy)aniline with a suitable propanoic acid derivative. One common method is the use of a coupling reaction, where 3-(trifluoromethoxy)aniline is reacted with a propanoic acid derivative under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Trifluoromethoxy)phenyl-DL-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)anilino]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-3-2-4-8(5-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16)

InChI Key

DOAVOXFDBUYZJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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